molecular formula C18H16N2O3S2 B2546152 3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide CAS No. 857497-87-1

3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Cat. No. B2546152
CAS RN: 857497-87-1
M. Wt: 372.46
InChI Key: GLTUGTKODKTVDS-UHFFFAOYSA-N
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Description

The compound 3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a benzenesulfonamide derivative, which is a class of compounds known for their diverse biological activities. These compounds have been extensively studied for their potential as enzyme inhibitors, with applications in treating various diseases such as cancer, diabetes, and neurological disorders .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step reactions, including the formation of key intermediates such as benzenesulfonyl chlorides and subsequent reactions with amines or other nucleophiles. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors involves the reaction of benzenesulfonyl chlorides with thiazole derivatives . Another approach includes directed lithiation of propanamides followed by cyclization and quenching with electrophiles to form benzo[d]-1,2-thiazole-1,1-dioxides . These methods highlight the versatility and complexity of synthesizing benzenesulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further linked to various heterocyclic systems such as thiazoles, isoxazoles, and thiadiazoles . The molecular conformation and crystal structures of these compounds can significantly differ, as seen in the study of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, which showed substantial conformational differences in the solid state .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including interactions with activated chlorocompounds to form poly-substituted thiophenes and thiadiazoles . These reactions are often used to introduce additional functional groups into the molecule, which can modulate the biological activity and physicochemical properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. These compounds typically exhibit high affinity for their target enzymes, as demonstrated by the potent inhibition of kynurenine 3-hydroxylase and carbonic anhydrases . Their solubility, stability, and ability to cross biological membranes are critical for their biological efficacy and are often optimized during the drug development process.

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c21-17(11-12-25(22,23)15-9-5-2-6-10-15)20-18-19-16(13-24-18)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTUGTKODKTVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

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